molecular formula C18H16N6O2S B14944790 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B14944790
M. Wt: 380.4 g/mol
InChI Key: WNIBVHGDLVOBNN-UHFFFAOYSA-N
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Description

2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a quinoline derivative linked to a pyrrole and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide.

    Sulfanylation: The quinoline derivative is then reacted with a thiol to introduce the sulfanyl group.

    Formation of the Pyrrole and Oxadiazole Moieties: The pyrrole and oxadiazole rings are synthesized separately through cyclization reactions and then coupled to the quinoline-sulfanyl intermediate via amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities, making it a candidate for drug development.

    Biological Studies: The compound can be used to study the interactions of quinoline, pyrrole, and oxadiazole derivatives with biological targets.

    Material Science: Its unique structural properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, while the pyrrole and oxadiazole rings could interact with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]ACETAMIDE
  • N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE

Uniqueness

The uniqueness of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE lies in its combination of three distinct heterocyclic systems, which may impart a unique set of biological activities and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C18H16N6O2S

Molecular Weight

380.4 g/mol

IUPAC Name

2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C18H16N6O2S/c19-10-13-9-12-5-1-2-6-14(12)20-18(13)27-11-15(25)21-16-17(23-26-22-16)24-7-3-4-8-24/h3-4,7-9H,1-2,5-6,11H2,(H,21,22,25)

InChI Key

WNIBVHGDLVOBNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=NON=C3N4C=CC=C4

Origin of Product

United States

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